molecular formula C26H27NO9 B11049299 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11049299
M. Wt: 497.5 g/mol
InChI Key: YXUWAEMZQXPMIU-XTQSDGFTSA-N
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Description

4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multi-ring structure, which includes a pyrrol-2-one core, a benzodioxole moiety, and a tetrahydrofuran group. The presence of multiple functional groups, such as hydroxyl, methoxy, and carbonyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the benzodioxole and tetrahydrofuran groups through various coupling reactions. Key steps may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Moiety: This step may involve the use of Suzuki or Heck coupling reactions to attach the benzodioxole ring to the pyrrol-2-one core.

    Attachment of the Tetrahydrofuran Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with various biological targets. It may be used in assays to investigate its effects on enzymes, receptors, or other biomolecules.

Medicine

The compound’s structural features suggest potential pharmacological applications. It could be investigated for its therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may modulate receptor activity, influencing cellular signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27NO9/c1-31-17-7-6-14(9-18(17)32-2)23(28)21-22(15-10-19(33-3)25-20(11-15)35-13-36-25)27(26(30)24(21)29)12-16-5-4-8-34-16/h6-7,9-11,16,22,28H,4-5,8,12-13H2,1-3H3/b23-21+

InChI Key

YXUWAEMZQXPMIU-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC5=C(C(=C4)OC)OCO5)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC5=C(C(=C4)OC)OCO5)O)OC

Origin of Product

United States

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